

Spectroscopic Profile of 1-Bromo-2-nitrobenzene: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-Bromo-2-nitrobenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Bromo-2-nitrobenzene**, a key intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-Bromo-2-nitrobenzene**, providing a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

The ¹H NMR spectrum of **1-Bromo-2-nitrobenzene** in deuterated chloroform (CDCl₃) exhibits signals in the aromatic region, characteristic of a substituted benzene ring. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H-6	7.836	dd	8.0, 1.4
H-3	7.744	dd	7.8, 1.4
H-4	7.47	ddd	8.0, 7.8, 1.4
H-5	7.45	ddd	8.0, 7.8, 1.4

Note: Data acquired on a 400 MHz instrument. Slight variations in chemical shifts may be observed depending on the solvent and spectrometer frequency.[\[1\]](#)

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts (δ) are reported in ppm.

Carbon Assignment	Chemical Shift (δ) in ppm
C-2 (C-NO ₂)	149.5
C-1 (C-Br)	120.8
C-4	134.2
C-6	133.0
C-5	128.1
C-3	124.9

Infrared (IR) Spectroscopy Data

The IR spectrum of **1-Bromo-2-nitrobenzene** shows characteristic absorption bands corresponding to the functional groups present in the molecule.

Frequency (cm ⁻¹)	Vibrational Mode	Intensity
1525 - 1535	Asymmetric NO ₂ stretch	Strong
1345 - 1355	Symmetric NO ₂ stretch	Strong
3050 - 3100	Aromatic C-H stretch	Medium
1580 - 1610	Aromatic C=C stretch	Medium
750 - 800	C-Br stretch	Strong

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments.

m/z	Relative Intensity (%)	Fragment Assignment
201/203	76.5 / 74.4	[M] ⁺ (Molecular ion, showing isotopic pattern of Bromine)
155/157	-	[M-NO ₂] ⁺
127	-	[M-Br] ⁺
76	92.9	[C ₆ H ₄] ⁺
75	100	[C ₆ H ₃] ⁺

Note: Intensities can vary depending on the ionization method and instrument.[\[2\]](#)[\[3\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of **1-Bromo-2-nitrobenzene** was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3).[\[4\]](#)
- A small amount of tetramethylsilane (TMS) was added as an internal standard.
- The solution was filtered into a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- A Bruker AC-300 or similar 300/400 MHz NMR spectrometer was used.[\[2\]](#)
- For ^1H NMR, a standard pulse sequence was employed.
- For ^{13}C NMR, a proton-decoupled pulse sequence was used.
- Data was processed using appropriate NMR software.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

- A small amount (approx. 50 mg) of solid **1-Bromo-2-nitrobenzene** was dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[\[5\]](#)
- A drop of the resulting solution was placed on a salt plate (e.g., NaCl or KBr).[\[5\]](#)
- The solvent was allowed to evaporate, leaving a thin film of the compound on the plate.[\[5\]](#)

Instrumentation and Data Acquisition:

- A Fourier Transform Infrared (FTIR) spectrometer was used.
- The salt plate with the sample film was placed in the sample holder of the instrument.
- The spectrum was recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Impact - EI):

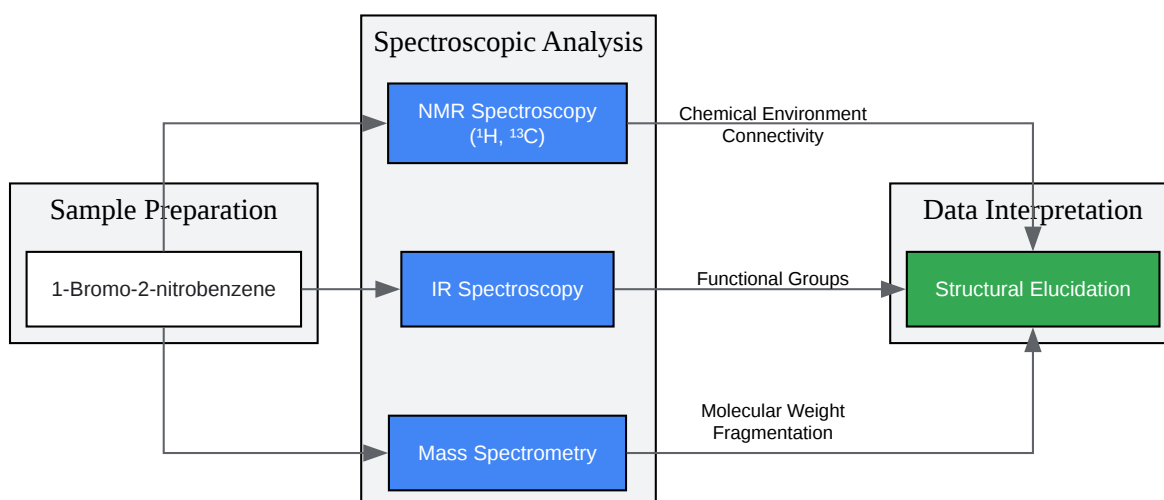
- The sample was introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) to ensure purity.
- In the ion source, the sample molecules were bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2]

Mass Analysis and Detection:

- The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- A detector measured the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **1-Bromo-2-nitrobenzene**.



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Caption: General workflow for spectroscopic analysis.

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